4-Ethoxycarbonyl-2-methyl-2-oxazoline
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Overview
Description
(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate: is a chiral compound with a unique structure that includes an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ethyl 4-methyl-3-oxobutanoate with an appropriate amino alcohol under acidic or basic conditions to form the oxazoline ring.
Industrial Production Methods: Industrial production of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate can undergo oxidation reactions to form corresponding oxazoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products of these reactions include oxazoline N-oxides, amino alcohols, and various substituted oxazolines.
Scientific Research Applications
Chemistry: (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of chiral ligands and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: In the industrial sector, (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the activity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-Ethyl-4-methyl-2-oxazoline: Similar structure but lacks the carboxylate group.
(2S)-Methyl-4-ethyl-3,5-oxazolinecarboxylate: Similar structure with different alkyl group positioning.
(2S)-Ethyl-4-methyl-3,5-thiazolinecarboxylate: Contains a sulfur atom in place of the oxygen in the oxazoline ring.
Uniqueness: (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate is unique due to its specific chiral configuration and the presence of both the oxazoline ring and the carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCNDUSWYOZLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-04-5 |
Source
|
Record name | Ethyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68683-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazolecarboxylic acid, 4,5-dihydro-2-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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